2,2-Diphenylpropane

Descripción general

Descripción

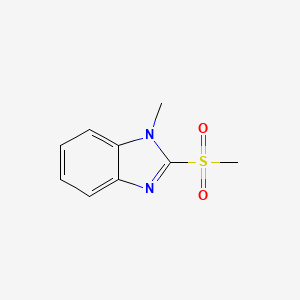

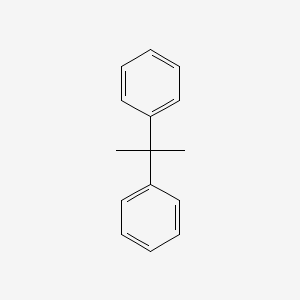

2,2-Diphenylpropane is a chemical compound with the molecular formula C15H16 . It has a molecular weight of 196.29 . It is used in the synthesis of various substances .

Molecular Structure Analysis

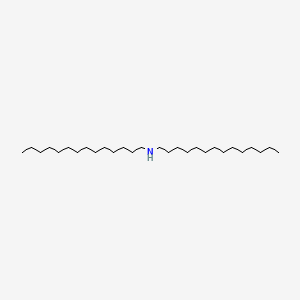

The linear formula of this compound is (CH3)2C(C6H5)2 . This indicates that the molecule consists of a central carbon atom bonded to two methyl groups (CH3) and two phenyl groups (C6H5).

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 0.992 g/mL at 25 °C . Its melting point is between 26-28 °C, and it has a boiling point of 282 °C . The refractive index is 1.57 .

Aplicaciones Científicas De Investigación

Microfluidity Measurement in Micellar Solutions

Diphenylpropane and dipyrenylpropane are effective pseudomonomolecular probes for measuring microfluidity in aqueous micellar solutions containing sodium dodecyl sulphate. These compounds allow for accurate microfluidity assessments at concentrations as low as 10 −5 M, offering an advantage over intermolecular probes which may suffer from distribution statistics issues (Zachariasse, 1978).

Synthesis of Chemical Compounds

1,3-Diphenylpropane-2,2-dithiol, a derivative of diphenylpropane, has been synthesized using ethanol, dry hydrogen sulfide, and hydrogen chloride. This process highlights the versatility of diphenylpropane in the synthesis of complex organic compounds (Fu & Wei-bing, 2006).

Photochemical Research

The photoamination of 1,1-diphenylpropene with ammonia and alkylamines in the presence of p-dicyanobenzene showcases the reactivity of diphenylpropane derivatives under photochemical conditions. This application is significant in understanding the photochemical behavior of aryl-substituted alkenes (Yamashita et al., 1991).

Agonist of PPAR Nuclear Receptors

Diphenylpropane derivatives have been identified as agonists of PPAR nuclear receptors. This discovery has implications in the study and treatment of metabolic, inflammatory, and neurodegenerative diseases, highlighting the potential medicinal applications of these compounds (Rosse, 2013).

Natural Product Research

In the study of natural products, new diphenylpropan-1,2-diols isolated from the roots of Erythrina variegata were found. These compounds are unusual diphenylpropan-1,2-diols with a syringyl group, demonstrating the presence of diphenylpropane derivatives in nature (Tanaka et al., 2002).

Excimer Formation Studies

Investigations into intramolecular excimer formation in diphenyl and triphenyl alkanes, such as 1,3-diphenylpropane, contribute to a deeper understanding of fluorescence characteristics and molecular configurations in organic chemistry (Hirayama, 1965).

Halogenation and Rearrangement Studies

Studies on the halogenation and rearrangement of 2-hydroxy-1,2-diphenylpropan-1-one (α-methylbenzoin) demonstrate the complex chemical behavior of diphenylpropane derivatives under various conditions, adding to the knowledge in organic synthesis and reaction mechanisms (Aitken & Aitken, 2008).

Polymer Science Applications

The study of post-sulfonated polyethersulfone based on 4,4′-dihydroxy-2,2-diphenylpropane (bisphenol-A) contributes significantly to the field of polymer science, particularly in understanding the microstructure and properties of polymers (Komber et al., 2012).

Mecanismo De Acción

Mode of Action

It’s known that the compound can interact with other substances in its environment, potentially leading to various chemical reactions .

Result of Action

Without identified biological targets or known ADME properties, it’s challenging to predict the specific molecular and cellular effects of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Diphenylpropane. Factors such as temperature, pH, and presence of other chemicals can affect how this compound behaves in a given environment .

Análisis Bioquímico

Biochemical Properties

2,2-Diphenylpropane plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can bind to estrogen receptors, mimicking the effects of natural estrogens and potentially disrupting endocrine functions .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate estrogen receptors, leading to changes in gene expression that can affect cell proliferation and differentiation . Moreover, it can disrupt normal cellular metabolism by interfering with the function of metabolic enzymes, potentially leading to metabolic disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to estrogen receptors, leading to the activation or inhibition of gene expression. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, altering the flux of metabolites and affecting cellular function . These interactions can result in changes in cellular processes and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other compounds that could have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may mimic the effects of natural estrogens, while at higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to endocrine disruption, metabolic disorders, and other adverse health effects . It is important to determine the threshold levels at which these effects occur to understand the compound’s safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. These metabolites can affect metabolic flux and alter the levels of other metabolites in the cell . Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and overall health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . The distribution of this compound can influence its biological activity and the extent of its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential effects on cellular function.

Propiedades

IUPAC Name |

2-phenylpropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILSYCKGLDDVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047892 | |

| Record name | 2,2-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-22-3, 13540-56-2 | |

| Record name | Dimethyldiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013540562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV5R1AZU4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2-Diphenylpropane?

A1: this compound has a molecular formula of C15H16 and a molecular weight of 196.29 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have characterized this compound using various spectroscopic techniques, including:

- IR Spectroscopy: This technique has been used to study the structure of polyurethanes synthesized using this compound as a monomer. [, , , , , , , , ] These studies focus on the characteristic absorption bands of various functional groups present in the synthesized polymers, including those arising from the incorporation of this compound.

- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy have been utilized to elucidate the structure of this compound derivatives and confirm the structures of compounds isolated from natural sources. [, ]

Q3: How do structural modifications of this compound impact its estrogenic activity?

A3: Research on bisphenol A (4,4′-dihydroxy-2,2-diphenylpropane) and related compounds indicates that the presence of the 4-hydroxyl group on the A-phenyl ring and the intact B-phenyl ring are crucial for estrogenic activity. [] Substitutions at the 3,5-positions of the phenyl rings and modifications to the bridging alkyl moiety can significantly influence the potency of estrogenic activity. [, ] For example, Tetrachlorobisphenol A, which has chlorine substitutions on the phenyl rings, exhibits higher estrogenic activity than bisphenol A itself. []

Q4: Does this compound itself possess estrogenic activity?

A4: While this compound can be metabolized into estrogenically active compounds like bisphenol A, it shows little to no estrogenic activity in its unmetabolized form. [, ] This highlights the importance of metabolic activation for the estrogenic potential of some compounds.

Q5: What is the role of this compound in zeolite-catalyzed reactions?

A5: Research suggests that mono-iso-propylated this compound derivatives act as key intermediates in the zeolite-catalyzed disproportionation of iso-propylbenzene over large-pore zeolites. [] This finding provides insights into the reaction mechanism and highlights the significance of this compound derivatives in zeolite-catalyzed alkylation and transalkylation processes.

Q6: How has computational chemistry been employed to study this compound-containing polymers?

A6: Computational chemistry plays a vital role in understanding the thermal stability of poly(aryl ether sulfones) containing this compound. [] Researchers utilize computer-generated reaction mechanisms and quantum chemical calculations to model the pyrolysis process of these polymers. These simulations help explain the impact of the isopropylidene link (derived from this compound) on the polymer's degradation pathway and overall thermal stability.

Q7: What is the impact of this compound on the properties of epoxy nanocomposites?

A7: The incorporation of this compound-based cyanate esters as a modifying agent in epoxy nanocomposites has been investigated for its effect on mechanical and morphological properties. [] The research shows that the inclusion of these cyanate esters can enhance strength and modulus while influencing the glass-transition temperature of the resulting nanocomposite material. These findings are relevant for tailoring the properties of epoxy-based materials for specific applications.

Q8: Does this compound pose any environmental risks?

A8: While this compound itself may not be extensively studied for environmental impact, its close structural analogue, bisphenol A, is a known endocrine disruptor. [, ] The potential for this compound to degrade into bisphenol A or other similar compounds raises concerns about its persistence and potential ecotoxicological effects. Further research is necessary to fully understand the environmental fate and potential risks associated with this compound.

Q9: How is this compound analyzed in biological samples?

A9: A simple and rapid HPLC method has been developed for the determination of mitotane (an adrenal cytotoxic drug) in human plasma using this compound as an internal standard. [] This method demonstrates the utility of this compound in analytical chemistry for quantifying pharmaceuticals in biological matrices.

Q10: What analytical techniques are used to study the incorporation of this compound in polymers?

A10: Researchers utilize a combination of techniques to analyze the presence and influence of this compound in polymers:

- IR Spectroscopy: IR spectroscopy helps identify characteristic absorption bands associated with functional groups originating from this compound within the polymer structure. [, , , , , , , , ]

- Chemical Analysis: Techniques like elemental analysis help determine the content of specific elements within the polymer, confirming the incorporation of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.